molecular formula C9H8BrNO5 B13490140 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid

Cat. No.: B13490140
M. Wt: 290.07 g/mol
InChI Key: BDXAMVWGHZWZGE-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a bromo group at position 2, a methoxy group at position 4, and a nitro group at position 5 on the aromatic ring.

Properties

Molecular Formula

C9H8BrNO5

Molecular Weight

290.07 g/mol

IUPAC Name

2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid

InChI

InChI=1S/C9H8BrNO5/c1-16-8-4-6(10)5(3-9(12)13)2-7(8)11(14)15/h2,4H,3H2,1H3,(H,12,13)

InChI Key

BDXAMVWGHZWZGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Starting from 4-Methoxy-2-nitroaniline

One documented synthetic route begins with 4-methoxy-2-nitroaniline , which undergoes:

This method is typical in laboratory-scale organic synthesis and is adaptable to industrial settings with the use of continuous flow reactors to optimize yields and selectivity. Catalysts and solvents are selected to enhance product purity, with purification by recrystallization or chromatography.

Metalation and Carboxylation of Halogenated Nitro-Toluene Derivatives

Another well-documented industrially relevant method involves the following steps:

  • Starting from 4-bromo-2-nitrochlorotoluene , the compound is reacted with metal sodium in an organic solvent (e.g., cyclohexane) to generate the corresponding 4-bromo-2-nitrotolyl sodium intermediate.
  • This intermediate undergoes a rearrangement reaction upon heating to form 4-bromo-2-nitrobenzyl sodium .
  • The benzyl sodium species is then reacted with carbon dioxide gas under controlled temperature and flow rate conditions to form sodium 4-bromo-2-nitrophenylacetate .
  • Acidification of the reaction mixture with dilute acid (e.g., hydrochloric acid) liberates the target 4-bromo-2-nitrophenylacetic acid .
  • Subsequent purification involves extraction with ether and removal of solvents under reduced pressure.

This method is characterized by:

  • Mild reaction conditions (0–50 °C for metalation and rearrangement, 25–45 °C for carboxylation).
  • High conversion rates and yields (70–96% reported).
  • Minimal by-product formation.
  • Simple post-reaction workup suitable for scale-up and industrial production.

Acetylation and Nitration of 2-Bromophenol Derivatives

A complementary approach focuses on the preparation of the acetate ester intermediate , which can be hydrolyzed to the acetic acid:

  • Starting from 2-bromophenol , acetylation is performed using a mixture of acetic anhydride and acetic acid under reflux conditions (~110 °C for 16 hours).
  • The acetylated product is then nitrated with fuming nitric acid at low temperature (~-10 °C) to introduce the nitro group at the 5-position.
  • The resulting 2-bromo-4-methoxy-5-nitrophenyl acetate can be hydrolyzed under basic conditions (e.g., lithium hydroxide in tetrahydrofuran/methanol/water) to yield the acetic acid derivative.
  • Further functional group manipulations and purifications follow as needed.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material(s) Key Reactions Reaction Conditions Yield Range (%) Scale Suitability Notes
Bromination, Diazotization, Sandmeyer 4-Methoxy-2-nitroaniline Bromination, diazotization, Sandmeyer Multi-step, variable Not explicitly reported Lab and pilot scale Requires careful diazotization control
Metalation and Carboxylation of Nitro-Toluene 4-Bromo-2-nitrochlorotoluene Metal sodium reaction, rearrangement, CO₂ carboxylation 0–50 °C metalation, 25–45 °C carboxylation 70–96% Industrial scale High yield, mild conditions, simple workup
Acetylation and Nitration of 2-Bromophenol 2-Bromophenol Acetylation, nitration, hydrolysis Reflux 110 °C acetylation, -10 °C nitration Moderate to good Lab scale Useful for acetate intermediates

Research Findings and Industrial Implications

  • The metalation and carboxylation method is favored for industrial production due to its simplicity, high yields, and minimal by-products. The use of metal sodium and carbon dioxide as reagents is cost-effective and scalable.
  • The multi-step diazotization route offers structural versatility but requires stringent temperature and reagent control, limiting large-scale application without specialized equipment.
  • The acetylation/nitration method provides a convenient route to ester intermediates useful for further synthetic elaboration but may involve longer reaction times and harsher nitration conditions.
  • Purification techniques across methods typically involve extraction, crystallization, and solvent removal under reduced pressure , avoiding complex chromatographic steps, which is advantageous for scale-up.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: 2-(2-Amino-4-methoxy-5-nitrophenyl)acetic acid or 2-(2-Thio-4-methoxy-5-nitrophenyl)acetic acid.

    Reduction: 2-(2-Bromo-4-methoxy-5-aminophenyl)acetic acid.

    Oxidation: 2-(2-Bromo-4-hydroxy-5-nitrophenyl)acetic acid.

Scientific Research Applications

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares key structural and electronic features of 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid with related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Notable Properties/Applications
2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid C₉H₈BrNO₅ Br (2), OMe (4), NO₂ (5) 290.08 High acidity due to nitro; potential synthon for antimitotic agents
(5-Bromo-4-chloro-2-nitrophenyl)acetic acid C₈H₅BrClNO₄ Br (5), Cl (4), NO₂ (2) 294.49 Dual halogen substitution; used in cross-coupling reactions
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ Br (3), OMe (4) 245.07 Precursor to Combretastatin A-4; forms hydrogen-bonded dimers
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide C₉H₉BrN₂O₄ Br (acetamide), OMe (2), NO₂ (5) 289.08 Amide derivative; higher lipophilicity (XLogP3: 1.7)
2-Bromo-1-(2-hydroxy-5-nitrophenyl)ethanone C₈H₆BrNO₄ Br (2), OH (2), NO₂ (5) 260.04 Keto group enhances electrophilicity; m.p. 127°C
Key Observations:

Substituent Position: The nitro group at position 5 in the target compound enhances acidity compared to analogs lacking nitro (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) .

Electronic Effects: Electron-withdrawing groups (Br, NO₂) increase the acidity of the acetic acid moiety. For example, the target compound is more acidic than 2-(3-Bromo-4-methoxyphenyl)acetic acid due to the additional nitro group . Methoxy groups (electron-donating) at position 4 stabilize the aromatic ring but may reduce reactivity in electrophilic substitution reactions .

Physical Properties: The amide derivative (2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide) exhibits higher lipophilicity (XLogP3: 1.7) compared to the acetic acid analogs, making it more suitable for membrane penetration in drug design . The keto group in 2-Bromo-1-(2-hydroxy-5-nitrophenyl)ethanone contributes to a higher melting point (127°C) compared to non-keto analogs .

Biological Activity

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid is an organic compound notable for its complex molecular structure, which includes a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring. Its molecular formula is C9_9H8_8BrNO5_5, with a molecular weight of approximately 290.07 g/mol. This compound has garnered attention in various fields, particularly in biological research due to its potential antimicrobial and anticancer properties.

The biological activity of 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the nitro group allows for redox reactions that can modulate the activity of redox-sensitive enzymes. Additionally, the bromine atom and methoxy group enhance the compound's binding affinity to certain proteins, influencing their function and activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, with findings suggesting that it inhibits bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with protein synthesis pathways. Specific studies have shown efficacy against Gram-positive bacteria, which are often resistant to conventional antibiotics.

Anticancer Potential

In the realm of cancer research, 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid has been explored for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. The compound's structural features allow it to interact with cellular targets involved in cancer progression, making it a candidate for further investigation in drug development.

Case Studies

  • Antimicrobial Activity Study : A study conducted on the efficacy of 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties compared to standard antibiotics.
  • Anticancer Efficacy : In vitro studies using human cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability, with IC50 values around 25 µM for certain breast cancer cells.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Bromination : Starting from 4-methoxy-2-nitroaniline, bromination introduces the bromine atom at the ortho position relative to the nitro group.
  • Diazotization : The amino group is converted into a diazonium salt.
  • Sandmeyer Reaction : The diazonium salt is then replaced by a carboxyl group to form the acetic acid derivative.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Nucleophilic Aromatic Substitution : The bromine atom can be replaced by other nucleophiles.
  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents.
  • Oxidation Reactions : The methoxy group can be oxidized to a hydroxyl group.
Reaction TypeExample ReactionProducts
Nucleophilic Aromatic SubstitutionBromine replacement with sodium methoxide2-(2-Methoxy-4-methoxy-5-nitrophenyl)acetic acid
ReductionNitro group reduction using hydrogen gas2-(2-Bromo-4-methoxy-5-aminophenyl)acetic acid
OxidationMethoxy oxidation using potassium permanganate2-(2-Bromo-4-hydroxy-5-nitrophenyl)acetic acid

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceutical agents with potential anti-inflammatory and anticancer properties. Its unique structure makes it suitable for developing new therapeutic agents.

Biochemical Assays

In biological studies, 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid acts as a probe in biochemical assays aimed at studying enzyme activity and protein interactions. Its ability to modulate enzyme functions makes it valuable for understanding biochemical pathways.

Industrial Chemistry

The compound is also utilized in industrial applications, including the synthesis of dyes and pigments due to its chromophoric properties .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain reaction temperatures below 50°C to minimize side reactions like over-nitration or decomposition.
  • Solvent selection : Use acetic acid for bromination due to its ability to stabilize intermediates and enhance regioselectivity .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves yield (reported up to 75%) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations are used to model the electronic effects of substituents:

  • Electron-withdrawing groups (e.g., -NO₂, -Br) activate the aromatic ring for nucleophilic attack at specific positions (e.g., para to the nitro group).
  • Hammett substituent constants (σ⁺) quantify the nitro group’s meta-directing influence, predicting reaction sites .
  • Frontier Molecular Orbital (FMO) analysis identifies electron-deficient regions (LUMO maps), highlighting susceptibility to nucleophilic substitution .

Q. Experimental validation :

  • Compare computational predictions with kinetic studies using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).

Structural: What crystallographic techniques are used to determine the molecular structure, and what key structural features influence its reactivity?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • SHELX suite (SHELXL, SHELXS) refines crystal structures, resolving bond lengths, angles, and hydrogen-bonding networks .
  • Key structural features :
    • Dihedral angles : The acetic acid side chain is nearly perpendicular to the aromatic ring (78.15°), reducing steric hindrance for reactions .
    • Hydrogen-bonding : Centrosymmetric dimers form via O–H···O bonds (R₂²(8) motif), influencing solubility and crystallization behavior .

Q. Reactivity implications :

  • Electron-withdrawing groups increase C–Br bond polarization, enhancing susceptibility to nucleophilic aromatic substitution .

Biological: What methodologies are employed to assess the biological activity of this compound, particularly in antimicrobial studies?

Answer:
In vitro assays :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
  • Time-kill kinetics : Monitor bactericidal activity over 24 hours.

Q. Mechanistic studies :

  • Molecular docking : Simulate interactions with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina .
  • ROS detection : Use fluorescent probes (DCFH-DA) to measure oxidative stress induction in bacterial cells .

Q. Data interpretation :

  • Correlate MIC values with structural analogs (e.g., bromine substitution enhances lipid membrane penetration) .

Analytical: How do spectroscopic methods like NMR and IR aid in characterizing this compound and verifying its purity?

Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons: δ 7.8–8.2 ppm (deshielded due to nitro and bromine groups) .
    • Acetic acid protons: δ 3.6–3.8 ppm (singlet for -CH₂COO⁻) .
  • IR spectroscopy :
    • Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

Q. Purity assessment :

  • HPLC : C18 column, acetonitrile/water (60:40), retention time ~8.2 min .
  • Melting point : Sharp mp ~181°C indicates high crystallinity .

Advanced: What strategies are effective in resolving contradictions in reactivity data observed in different solvent systems?

Answer:
Controlled solvent studies :

  • Polar protic solvents (e.g., acetic acid): Stabilize charged intermediates, favoring SNAr mechanisms .
  • Polar aprotic solvents (e.g., DMF): Enhance nucleophilicity, accelerating substitution but risking side reactions (e.g., elimination) .

Q. Data reconciliation :

  • Kinetic isotope effects (KIE) : Compare reaction rates in D₂O vs. H₂O to distinguish between mechanisms (e.g., proton transfer steps).
  • Cross-validation : Use DFT calculations to model solvent effects on transition states .

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